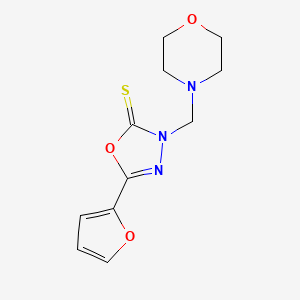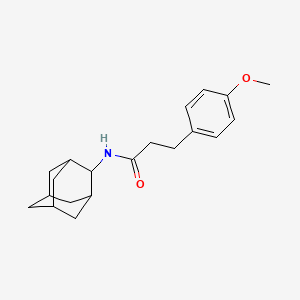![molecular formula C15H12ClFN2OS B5724590 2-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5724590.png)
2-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acetamide, also known as CF3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of thioamides and has been studied for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acetamide is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins involved in inflammation, cancer, and bacterial infections. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, this compound has been shown to have antibacterial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acetamide is its potential therapeutic properties. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects, making it a promising compound for the treatment of various diseases. However, there are also limitations to using this compound in lab experiments. One of the limitations is its potential toxicity. This compound has been shown to be toxic to certain cell types, and its toxicity needs to be carefully evaluated before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acetamide. One direction is to further investigate its potential therapeutic properties. This compound has shown promising results in preclinical studies, and further studies are needed to evaluate its efficacy in clinical trials. Another direction is to investigate the mechanism of action of this compound. The exact mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its molecular targets. Finally, future studies could focus on the development of new derivatives of this compound with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects, making it a promising compound for the treatment of various diseases. The synthesis of this compound involves the reaction between 2-fluoroaniline and 4-chlorobenzoyl isothiocyanate in the presence of a base. This compound has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation, cancer, and bacterial infections. However, further studies are needed to fully understand its mechanism of action and evaluate its efficacy in clinical trials.
Synthesemethoden
The synthesis of 2-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acetamide involves the reaction between 2-fluoroaniline and 4-chlorobenzoyl isothiocyanate in the presence of a base. The resulting product is then treated with acetic anhydride to produce this compound. The yield of this reaction is around 80%, and the purity of the product can be achieved by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acetamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects. This compound has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and bacterial infections.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2OS/c16-11-7-5-10(6-8-11)9-14(20)19-15(21)18-13-4-2-1-3-12(13)17/h1-8H,9H2,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIFALOFZBNOKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-chloro-1H-indol-3-yl)methyl]-3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5724525.png)



![{4-[(4-tert-butylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5724536.png)
![5-(4-chlorophenyl)-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5724541.png)
![N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B5724546.png)
![6-(2-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5724553.png)

![2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5724577.png)

![N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5724613.png)
